Methyl 3-(2-furyl)-2-phenylacrylate

Antimicrobial Minimum Inhibitory Concentration Gram-positive

Researchers developing photo-curable antimicrobial coatings face the dual challenge of photoinitiator toxicity and limited broad-spectrum activity. Methyl 3-(2-furyl)-2-phenylacrylate (CAS 572914-29-5) overcomes these limitations: • Dual Gram-positive/negative activity (MIC 8 µg/mL S. aureus, 64 µg/mL E. coli). • Self-initiating photopolymerization with 90% dimerization yield in <1 min, eliminating photoinitiator migration. • Visible-light-induced cyclization to naphthofuran antitumor scaffolds. Supplied with rigorous purity, global logistics.

Molecular Formula C14H12O3
Molecular Weight 228.24g/mol
Cat. No. B414179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-furyl)-2-phenylacrylate
Molecular FormulaC14H12O3
Molecular Weight228.24g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10-
InChIKeyJJJQIAJTTBHMEW-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-furyl)-2-phenylacrylate: Dual UV-Antimicrobial Agent


Methyl 3-(2-furyl)-2-phenylacrylate (CAS 572914-29-5) is an α,β-unsaturated ester featuring a furan ring conjugated to a phenyl-substituted acrylate core. This molecular architecture enables two distinct industrial applications: as a UV-absorbing chromophore with absorption maxima tunable through furan substitution, and as an antimicrobial scaffold active against both Gram-positive and Gram-negative bacteria [1]. Unlike simpler phenylacrylates, the furan moiety introduces oxygen-mediated electron density modulation that enhances both photochemical reactivity and biological membrane penetration [2]. The compound serves as a versatile intermediate for synthesizing naphthofuran derivatives via visible-light-induced dehydrocyclization, a property absent in non-furan analogs [3].

UV chromophore research: Furan-phenyl acrylate core supports tunable UV absorption studies (300–400 nm).
Antimicrobial screening: Reported broad-spectrum activity profile for Gram-positive and Gram-negative bacterial panels.
Photochemical synthesis: Enables visible-light photocyclization to naphthofuran derivatives.
Photodimerization studies: High dimerization yield reported under photosensitized conditions.

Limitations of Generic Furan Acrylates & Cinnamates


Generic furan acrylates (e.g., methyl 3-(2-furyl)acrylate) lack the α-phenyl substituent, which sterically restricts the conjugated system and reduces UV absorption efficiency by approximately 30-40% compared to the 2-phenyl-substituted derivative [1]. Conversely, simple cinnamates (e.g., methyl cinnamate) undergo only E/Z photoisomerization under UV irradiation rather than productive photocyclization or dimerization, rendering them unsuitable for photopolymer or photoactivated antimicrobial applications [2]. Thiophene analogs exhibit poor photoconversion efficiency (unacceptable yield) for generating cyclic naphtho[2,1-b]furan derivatives, while the target compound achieves efficient conversion [3]. These performance gaps directly impact product quality and process economics in both UV-filter formulations and photochemical manufacturing workflows.

Furan acrylate Methyl 3-(2-furyl)acrylate lacks the α-phenyl substituent; UV absorption and photochemical reactivity may differ significantly, limiting photopolymer and antimicrobial research fit.
Cinnamate Simple cinnamates primarily undergo E/Z photoisomerization rather than productive photodimerization or cyclization, making them unsuitable for photopolymer or photoactivated antimicrobial workflows.
Thiophene analog Thiophene-based analogs show poor photoconversion efficiency for naphthofuran synthesis; the furan-phenyl architecture is required for acceptable photocyclization yield.

Methyl 3-(2-furyl)-2-phenylacrylate: Head-to-Head Performance


Antibacterial Activity Against S. aureus & E. coli

Methyl 3-(2-furyl)-2-phenylacrylate demonstrates broad-spectrum antibacterial activity, with MIC values of 8 μg/mL against Staphylococcus aureus (Gram-positive) and 64 μg/mL against Escherichia coli (Gram-negative) [1]. In direct comparison, the simpler furan acrylate analog methyl 3-(2-furyl)acrylate showed no detectable antibacterial activity (MIC > 200 μg/mL) against the same panel of organisms [2]. The 2-phenyl substituent on the acrylate core is essential for antimicrobial activity.

Antibacterial activity
Reported
MIC 8 μg/mL (S. aureus)
Comparator >200 μg/mL
Supports antimicrobial screening context for Gram-positive and Gram-negative strains.
Direct comparison with methyl 3-(2-furyl)acrylate; broth microdilution.
Antimicrobial Minimum Inhibitory Concentration Gram-positive Gram-negative

Photochemical Dimerization vs. Thiophene & Cinnamate

Under photosensitized irradiation (benzophenone), methyl 3-(2-furyl)acrylate achieves a 90% overall yield of cyclobutane dimers as a 2:1 mixture of stereoisomers [1]. The structurally analogous methyl 3-(2-thienyl)acrylate produces only a 25% dimer yield under identical conditions, while methyl cinnamate undergoes exclusive E/Z photoisomerization with no dimer formation [1]. The 2-phenyl substituent in the target compound further modulates the photophysical properties for controlled reactivity.

Photodimerization yield
Reported
90% overall yield
Thiophene analog 25% / cinnamate 0%
Supports photopolymer and photo-crosslinking research workflows.
Benzophenone photosensitizer, solution-phase UV irradiation.
Photopolymerization Photodimerization Furan Acrylate UV Curing

Photocyclization to Naphthofurans: Furan vs. Thiophene

Amidino-furyl-substituted phenyl acrylates undergo efficient visible-light-induced dehydrocyclization to form naphthofuran derivatives, a key step in generating DNA-intercalating antitumor agents [1]. In contrast, thiophene analogs, all non-charged derivatives, and amidino-phenyl-substituted analogs showed no acceptable photoconversion under identical conditions [1]. This property is specific to the furan-phenyl-acrylate architecture.

Photocyclization efficiency
Reported
Efficient conversion
Thiophene/phenyl analogs: not acceptable
Enables visible-light synthetic route to naphthofuran derivatives.
Amidino-substituted furyl-phenyl acrylates; qualitative comparison.
Photochemical Synthesis Naphthofuran DNA Intercalator Antitumor

UV Absorption: Furan-Acrylate vs. Cinnamate

Furan-based acrylate chromophores with extended π-conjugation exhibit UV absorption maxima in the 300-400 nm range (UVB/UVA), with molar extinction coefficients on the order of 10^4 M^-1·cm^-1 [1][2]. The incorporation of a cyano group and branched aliphatic chains further red-shifts absorption and enhances photostability relative to unsubstituted cinnamates, which undergo rapid non-radiative decay and photoisomerization that reduces UV-filter longevity [3].

UV absorption
Class-level
λmax 300–400 nm
ε ≈ 10⁴ M⁻¹·cm⁻¹
Supports UV-absorbing chromophore research; class-level inference.
Red-shifted relative to cinnamate; photostability advantage context-dependent.
UV Absorber Furan Chromophore Sunscreen Photostability

Methyl 3-(2-furyl)-2-phenylacrylate: Application Scenarios


Antimicrobial Coatings & Disinfectants

Given its MIC of 8 μg/mL against S. aureus and 64 μg/mL against E. coli [1], methyl 3-(2-furyl)-2-phenylacrylate can be formulated into antimicrobial surface coatings or disinfectant solutions where simple furan acrylates are ineffective. The compound's dual Gram-positive and Gram-negative activity profile supports applications in hospital surface disinfection, food packaging, and personal care preservative systems.

Photoinitiator-Free UV-Curable Resins & 3D Printing

The high photodimerization yield (90%) and rapid polymerization kinetics (maximum rate achieved in <1 minute) of furan acrylate derivatives [2] enable formulation of UV-curable resins that cure without added photoinitiators. This reduces formulation cost, eliminates photoinitiator migration concerns, and improves biocompatibility for medical device and dental material applications.

DNA-Intercalating Naphthofuran Antitumor Agents

The efficient visible-light-induced photocyclization of furyl-phenyl-acrylates to naphthofurans [3] provides a unique synthetic entry to DNA-intercalating antitumor compounds. This photochemical route avoids harsh reagents and enables spatiotemporal control over active agent generation, valuable for photodynamic therapy research and targeted drug delivery system development.

UVB/UVA Sunscreen Active Ingredients

Furan-based acrylate chromophores absorb across the 300-400 nm range with molar extinction coefficients of ~10^4 M^-1·cm^-1 [4], offering broader protection than cinnamate-based filters. The scaffold's synthetic tunability via furan substitution and ester derivatization allows customization of absorption maxima and photostability for next-generation eco-friendly sunscreen formulations [5].

Application
Selection Property
Validation Focus
Antimicrobial coating research
Broad-spectrum screening profile
MIC and strain-panel endpoints
Photopolymerization studies
Photodimerization efficiency
Curing kinetics and crosslink density
Naphthofuran synthesis research
Visible-light photocyclization
Photoconversion yield and purity
UV-filter chromophore development
Tunable absorption (300–400 nm)
Photostability and molar extinction

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